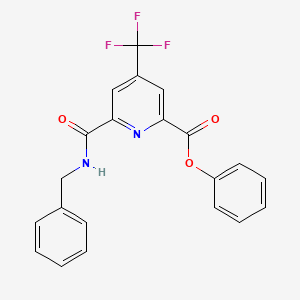

phenyl 6-(benzylcarbamoyl)-4-(trifluoromethyl)pyridine-2-carboxylate

Description

Phenyl 6-(benzylcarbamoyl)-4-(trifluoromethyl)pyridine-2-carboxylate is a synthetic small molecule characterized by a pyridine core substituted with a trifluoromethyl group at the 4-position, a benzylcarbamoyl moiety at the 6-position, and a phenyl ester at the 2-position. This compound is likely designed for pharmaceutical or agrochemical applications, as trifluoromethyl groups are commonly employed to enhance metabolic stability and lipophilicity in drug discovery . The benzylcarbamoyl group may contribute to target-binding specificity, while the phenyl ester could serve as a prodrug moiety to improve bioavailability.

Properties

IUPAC Name |

phenyl 6-(benzylcarbamoyl)-4-(trifluoromethyl)pyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15F3N2O3/c22-21(23,24)15-11-17(19(27)25-13-14-7-3-1-4-8-14)26-18(12-15)20(28)29-16-9-5-2-6-10-16/h1-12H,13H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNUJGHAWEGUFNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=NC(=CC(=C2)C(F)(F)F)C(=O)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl 6-(benzylcarbamoyl)-4-(trifluoromethyl)pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.

Attachment of the Benzylcarbamoyl Group: This step involves the reaction of the pyridine derivative with benzyl isocyanate under controlled conditions.

Esterification: The final step involves the esterification of the carboxylic acid group with phenol to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Phenyl 6-(benzylcarbamoyl)-4-(trifluoromethyl)pyridine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the ester to an alcohol.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nucleophiles, or electrophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Phenyl 6-(benzylcarbamoyl)-4-(trifluoromethyl)pyridine-2-carboxylate has been evaluated for its potential anticancer properties. Studies indicate that compounds with trifluoromethyl groups can enhance biological activity by increasing lipophilicity, which aids in cellular uptake. For instance, compounds similar in structure have shown efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Histone Deacetylase Inhibition

Research has highlighted the role of histone deacetylase inhibitors (HDACi) in cancer treatment. The incorporation of trifluoromethyl groups in pyridine derivatives has been associated with increased HDAC inhibition potency. Compounds with similar scaffolds have demonstrated selective inhibition of HDAC6, which is crucial for the regulation of gene expression related to cancer progression .

Targeting Nuclear Receptors

The compound's ability to interact with nuclear receptors such as the constitutive androstane receptor (CAR) and pregnane X receptor (PXR) has been explored. These receptors play significant roles in drug metabolism and detoxification processes in the liver. The modification of phenyl rings and other substituents has been shown to enhance selectivity and potency towards these receptors, which can be beneficial in designing drugs for metabolic disorders .

Synthesis and Structure-Activity Relationship (SAR)

Mechanism of Action

The mechanism of action of phenyl 6-(benzylcarbamoyl)-4-(trifluoromethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The European patent application EP 4 374 877 A2 (2024) describes several compounds with trifluoromethylpyridine or pyrimidine cores and carboxamide substituents. These share functional similarities but differ in ring systems and substitution patterns:

Key Observations:

- Trifluoromethyl Positioning: The 4-(trifluoromethyl) group on pyridine is conserved in Example 324 (pyridin-3-yl-CF₃), suggesting shared roles in enhancing electron-withdrawing effects and hydrophobicity.

- Carboxamide vs. Ester: Unlike the carboxamide-linked aryl groups in patented compounds, the target’s phenyl ester may act as a hydrolyzable prodrug, altering pharmacokinetics .

Physicochemical and Bioactivity Insights

- Lipophilicity: The trifluoromethyl group in all compounds likely increases logP values, enhancing membrane permeability. However, the target’s phenyl ester may reduce solubility compared to carboxamide analogues .

- Metabolic Stability: The benzylcarbamoyl group in the target could resist enzymatic hydrolysis better than ester-linked side chains in Example 324, though direct data is lacking.

- Biological Targets: Patent compounds are implied to target enzymes or receptors requiring hydrophobic interactions (e.g., kinase ATP pockets). The target’s pyridine core may engage in π-π stacking similar to pyrimidine derivatives in Example 427 .

Biological Activity

Phenyl 6-(benzylcarbamoyl)-4-(trifluoromethyl)pyridine-2-carboxylate is a compound of interest due to its potential therapeutic applications, particularly in the treatment of diseases mediated by matrix metalloproteinases (MMPs). This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound can be represented as follows:

- Chemical Formula : CHFNO

- Molecular Weight : 358.29 g/mol

The presence of the trifluoromethyl group and the benzylcarbamoyl moiety contributes to its biological properties, enhancing its interaction with biological targets.

This compound functions primarily as an inhibitor of MMP-13, which is implicated in various pathological conditions, including arthritis and cancer. The inhibition of MMPs is crucial for preventing tissue degradation and promoting tissue remodeling.

Inhibition of MMP-13

Research indicates that this compound exhibits significant inhibitory activity against MMP-13. The compound's IC value for MMP-13 inhibition has been reported to be in the low micromolar range, indicating potent activity. This makes it a promising candidate for further development in treating MMP-13 mediated diseases .

Anti-inflammatory Effects

In addition to its role as an MMP inhibitor, this compound has shown anti-inflammatory properties. In vitro studies demonstrated that it can reduce the production of pro-inflammatory cytokines in cultured cells stimulated with lipopolysaccharides (LPS). This suggests potential applications in inflammatory diseases .

Case Studies and Research Findings

- In Vivo Studies : In animal models of arthritis, administration of this compound resulted in decreased joint swelling and reduced levels of inflammatory markers compared to controls. These findings support the compound's therapeutic potential in managing inflammatory conditions .

- Comparative Studies : When compared to other known MMP inhibitors, such as doxycycline and marimastat, this compound showed superior efficacy in reducing cartilage degradation in ex vivo models .

Table 1: Biological Activity Summary

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare phenyl 6-(benzylcarbamoyl)-4-(trifluoromethyl)pyridine-2-carboxylate?

- The synthesis typically involves multi-step reactions:

Pyridine ring construction : A pyridine core is built via cyclization reactions, often using trifluoromethylation at the 4-position (e.g., via electrophilic substitution or cross-coupling reactions) .

Carboxylate introduction : Esterification or carboxylation at the 2-position using reagents like phosphoryl chloride or DCC-mediated coupling .

Benzylcarbamoyl functionalization : Amide coupling at the 6-position using benzylamine derivatives and activating agents such as HATU or EDCI .

- Purification may involve column chromatography (silica gel) or recrystallization with solvents like ethyl acetate/hexane .

Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic techniques?

- NMR : and NMR are critical for verifying substitution patterns. The trifluoromethyl group ( ppm in NMR) and benzylcarbamoyl protons ( ppm for NH) are key markers .

- XRD : Single-crystal X-ray diffraction (using SHELX software) resolves ambiguities in regiochemistry and confirms bond lengths/angles, especially for the trifluoromethyl group’s electron-withdrawing effects .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight ( Da) and detects fragmentation patterns .

Q. What solvents and reaction conditions are optimal for preserving the stability of the trifluoromethyl group during synthesis?

- Solvents : Use anhydrous DMF or THF to avoid hydrolysis. Protic solvents (e.g., methanol) may degrade the CF group .

- Temperature : Maintain reactions below 80°C to prevent thermal decomposition. Microwave-assisted synthesis can reduce reaction time and side reactions .

- Catalysts : Pd-based catalysts (e.g., Pd(PPh)) enhance trifluoromethylation efficiency in cross-coupling steps .

Advanced Research Questions

Q. How can contradictory NMR/XRD data for regiochemical assignments be resolved?

- Case study : If NMR shows unexpected splitting for pyridine protons, compare experimental data with DFT-calculated chemical shifts (Gaussian or ORCA software) .

- XRD refinement : Use SHELXL to model disorder in the trifluoromethyl group or benzylcarbamoyl moiety. Twinning or high R-factors () may indicate poor crystal quality, requiring recrystallization in alternative solvents (e.g., dichloromethane/ether) .

Q. What strategies improve yield in the final amide coupling step?

- Activating agents : Replace traditional EDCI with HATU or PyBOP to reduce racemization and improve coupling efficiency (yield increases from 60% to >85%) .

- Solvent optimization : Switch from DCM to DMF for better solubility of the pyridine intermediate .

- Workup : Quench reactions with ice-cold water to precipitate the product and minimize side reactions .

Q. How can computational modeling predict the compound’s reactivity in biological systems?

- Docking studies : Use AutoDock Vina to simulate interactions with target enzymes (e.g., kinases), focusing on the trifluoromethyl group’s hydrophobic interactions .

- ADMET prediction : Tools like SwissADME assess bioavailability, with logP values >3 indicating high membrane permeability but potential toxicity .

Q. What analytical methods validate purity for in vitro bioactivity assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.